7-Morpholin-4-yl-benzooxadiazol-4-ylamine chemical properties
7-Morpholin-4-yl-benzooxadiazol-4-ylamine chemical properties
An In-Depth Technical Guide to 7-Morpholin-4-yl-benzo[c][1][2][3]oxadiazol-4-amine: Synthesis, Properties, and Core Applications
This guide provides a comprehensive technical overview of 7-Morpholin-4-yl-benzo[c][1][2][3]oxadiazol-4-amine, a heterocyclic compound of significant interest in contemporary drug discovery. While its benzofurazan core structure is common in fluorescent probes, its primary documented application is as a potent enzyme inhibitor. This document details its chemical properties, a validated synthesis protocol, and its principal biological mechanism of action for researchers, chemists, and drug development professionals.
Introduction and Chemical Identity
7-Morpholin-4-yl-benzo[c][1][2][3]oxadiazol-4-amine (also known as 4-amino-7-morpholinobenzofurazan) is a derivative of the 7-nitrobenzofurazan (NBD) scaffold. The NBD group is a well-established fluorophore sensitive to its local environment, often utilized in designing fluorescent probes.[3] Structurally, the subject molecule features an o-phenylenediamine moiety, a reactive group known to form a fluorescent triazole in the presence of nitric oxide (NO).[4] This suggests a potential application in NO detection.
However, the most definitive and recent application identified in peer-reviewed literature is its role as δ-secretase inhibitor 11 (also referred to as compound 11 or CP11) .[1] Delta-secretase, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease implicated in the pathology of neurodegenerative conditions such as Alzheimer's disease.[1] Therefore, this compound serves as a valuable tool for studying neuroinflammation and as a lead compound for therapeutic development.
Core Chemical Structure
Below is a diagram of the chemical structure of 7-Morpholin-4-yl-benzo[c][1][2][3]oxadiazol-4-amine.
Caption: Chemical structure of 7-Morpholin-4-yl-benzo[c][1][2][3]oxadiazol-4-amine.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties is presented below. While the compound possesses a fluorophore, detailed photophysical characterization is not extensively reported in the primary literature, likely due to its main application as an enzyme inhibitor rather than a fluorescent probe.
| Property | Value | Source / Comment |
| IUPAC Name | 7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine | --- |
| CAS Number | 842964-18-5 | [2][5] |
| Molecular Formula | C₁₀H₁₂N₄O₂ | [5] |
| Molecular Weight | 220.23 g/mol | [5] |
| Appearance | Solid (Typical for this class) | General knowledge |
| Solubility | DMSO: ~125 mg/mL (570 mM)Ethanol: ~2.0 mg/mL (9 mM)Water: Insoluble | [5] |
| Storage | Store at -20°C, protect from light and moisture. | [5] |
| Absorption Max (λabs) | ~470-490 nm (predicted) | Based on similar 4-amino-7-nitrobenzofurazan structures.[3] |
| Emission Max (λem) | ~530-550 nm (predicted) | Based on similar 4-amino-7-nitrobenzofurazan structures.[3] |
| Fluorescence Quantum Yield (ΦF) | Not reported. Expected to be low. | The parent NBD-amine structure is weakly fluorescent.[6] |
Synthesis and Purification Protocol
The synthesis of 7-Morpholin-4-yl-benzo[c][1][2][3]oxadiazol-4-amine is achieved via a robust two-step process starting from a commercially available precursor. This methodology is well-established for the synthesis of NBD-amine derivatives.[7]
Synthesis Workflow Overview
Caption: Two-step synthesis workflow for the target compound.
Step 1: Synthesis of 4-Morpholino-7-nitro-2,1,3-benzoxadiazole
This step involves the nucleophilic aromatic substitution (SNAr) of the activated chlorine atom on the NBD-Cl precursor with the secondary amine, morpholine.
Materials:
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4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
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Morpholine
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Sodium bicarbonate (NaHCO₃)
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Ethanol, absolute
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Dichloromethane (DCM)
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Silica gel for column chromatography
Protocol:
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In a round-bottom flask, dissolve 1.0 equivalent of NBD-Cl in absolute ethanol.
-
Add 1.5 equivalents of sodium bicarbonate, followed by 1.2 equivalents of morpholine.
-
Causality: Sodium bicarbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]
-
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the NBD-Cl starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in DCM and wash with water to remove inorganic salts.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent.
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Purify the crude product by silica gel column chromatography to yield the orange-red solid intermediate, 4-Morpholino-7-nitro-2,1,3-benzoxadiazole.
Step 2: Reduction to 7-Morpholin-4-yl-benzo[c][1][2][3]oxadiazol-4-amine
The final step is the reduction of the electron-withdrawing nitro group to the electron-donating amino group. Several methods are effective for this transformation; a common and mild method uses sodium dithionite.
Materials:
-
4-Morpholino-7-nitro-2,1,3-benzoxadiazole (from Step 1)
-
Sodium dithionite (Na₂S₂O₄)
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Ethanol/Water solvent mixture
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Ethyl acetate
Protocol:
-
Suspend the nitro-intermediate in a 1:1 mixture of ethanol and water.
-
Warm the mixture gently (to ~50°C) to aid dissolution.
-
Add sodium dithionite (3-4 equivalents) portion-wise over 30 minutes. The solution color will typically change from orange-red to a lighter yellow or brown.
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Causality: Sodium dithionite is a powerful reducing agent that selectively reduces aromatic nitro groups to amines in aqueous or alcoholic media.
-
-
Stir the reaction at 50°C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
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After cooling, extract the product into ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.
Mechanism of Action and Applications
Primary Application: δ-Secretase (AEP) Inhibition
The primary validated use of this compound is as a potent, orally active, and brain-penetrant inhibitor of δ-secretase (AEP).[1] AEP is a cysteine protease that cleaves key proteins involved in Alzheimer's disease pathology, including Amyloid Precursor Protein (APP) and Tau.[1]
-
Mechanism: By inhibiting AEP, the compound prevents the cleavage of APP and Tau, thereby reducing the formation of amyloid-β plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. This action has been shown to ameliorate synapse loss and improve cognitive function in mouse models.
-
Significance: Its ability to cross the blood-brain barrier and its high selectivity make it a valuable pharmacological tool for studying AEP's role in neurodegeneration and a promising candidate for further therapeutic development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. delta-secretase inhibitor 11 | CAS 842964-18-5 | TargetMol | Biomol.de [biomol.com]
- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
